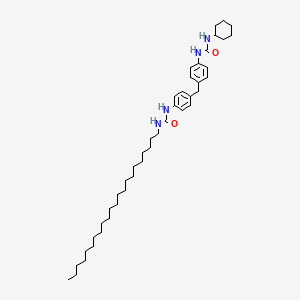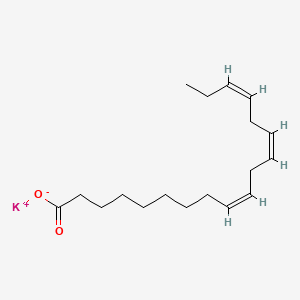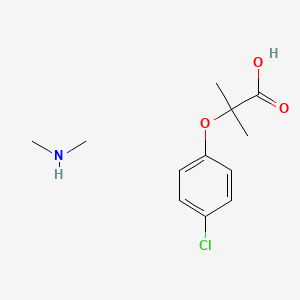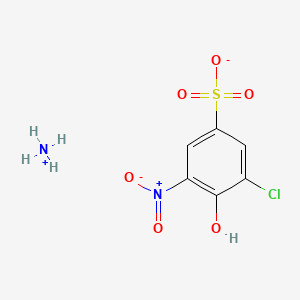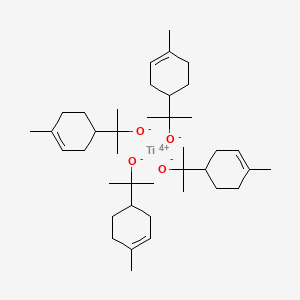
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) typically involves the reaction of terpineol with a titanium precursor. One common method is the reaction of terpineol with titanium tetrachloride (TiCl4) in the presence of a base, such as triethylamine. The reaction is usually carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction scheme is as follows:
C10H18O+TiCl4+Base→2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+)+By-products
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the desired product, such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of titanium.
Reduction: It can be reduced to lower oxidation states or to form titanium metal.
Substitution: Ligands in the compound can be substituted with other ligands, altering its chemical properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and oxygen (O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Various ligands, such as phosphines or amines, can be introduced under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield titanium dioxide (TiO2), while reduction could produce titanium metal or lower oxidation state titanium compounds.
Scientific Research Applications
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) has several scientific research applications:
Catalysis: It can be used as a catalyst in organic synthesis, particularly in reactions requiring titanium-based catalysts.
Material Science: The compound is used in the preparation of advanced materials, including coatings and composites.
Biology and Medicine: Research is ongoing into its potential use in biomedical applications, such as drug delivery systems and imaging agents.
Industry: It is used in the production of high-performance materials and as a precursor for other titanium-based compounds.
Mechanism of Action
The mechanism by which 2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) exerts its effects involves coordination chemistry. The titanium center can coordinate with various ligands, facilitating different chemical reactions. The molecular targets and pathways involved depend on the specific application and the nature of the ligands coordinated to the titanium center.
Comparison with Similar Compounds
Similar Compounds
2-(4-methylcyclohex-3-en-1-yl)propan-2-ol (Terpineol): The parent compound, used in the synthesis of the titanium complex.
Titanium Tetrachloride (TiCl4): A common titanium precursor used in the synthesis of various titanium compounds.
Titanium Dioxide (TiO2): A widely used titanium compound with applications in pigments, sunscreens, and photocatalysis.
Uniqueness
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) is unique due to its specific combination of terpineol and titanium, which imparts distinct chemical properties and potential applications not found in other similar compounds. Its ability to act as a versatile catalyst and its potential in material science and biomedical applications highlight its uniqueness.
Properties
CAS No. |
38827-07-5 |
|---|---|
Molecular Formula |
C40H68O4Ti |
Molecular Weight |
660.8 g/mol |
IUPAC Name |
2-(4-methylcyclohex-3-en-1-yl)propan-2-olate;titanium(4+) |
InChI |
InChI=1S/4C10H17O.Ti/c4*1-8-4-6-9(7-5-8)10(2,3)11;/h4*4,9H,5-7H2,1-3H3;/q4*-1;+4 |
InChI Key |
HYSNKULDWCHRRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCC(CC1)C(C)(C)[O-].CC1=CCC(CC1)C(C)(C)[O-].CC1=CCC(CC1)C(C)(C)[O-].CC1=CCC(CC1)C(C)(C)[O-].[Ti+4] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



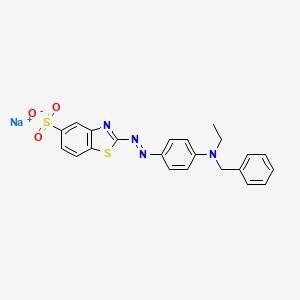
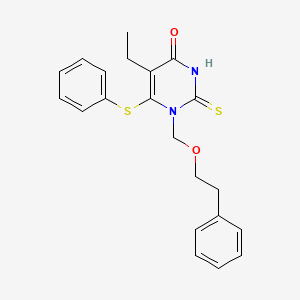
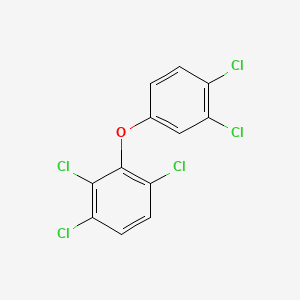


![N2-[2-[[2-(Dodecylamino)ethyl]amino]ethyl]-L-asparagine](/img/structure/B12680622.png)
![2,2'-(2-Methylpropylidene)bis[4,6-diisopropylphenol]](/img/structure/B12680630.png)
